N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that belongs to the class of benzodioxane derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This particular compound features a pyridine moiety, which is known for its role in enhancing the pharmacological properties of various drugs. Benzodioxane derivatives have been investigated for their potential as therapeutic agents, particularly in the fields of antibacterial and enzyme inhibition.
The compound is derived from the 2,3-dihydro-1,4-benzodioxin scaffold, which has been extensively studied for its biological applications. Research indicates that modifications to this structure can yield compounds with potent antibacterial properties and moderate enzyme inhibitory activities . The classification of N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine falls under the category of organic compounds with potential pharmaceutical applications.
The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. Typically, a controlled temperature and pH are maintained throughout the synthesis process to prevent side reactions and degradation of sensitive intermediates.
Key structural data include:
Spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions:
The reactivity of the compound is influenced by the electron-withdrawing nature of the pyridine ring and the steric factors associated with the benzodioxane structure.
The mechanism of action for N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is primarily linked to its interaction with biological targets such as enzymes or receptors:
The physical properties include:
Chemical properties encompass:
Relevant analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) may be utilized to assess thermal stability and behavior upon heating .
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific uses:
The 2,3-dihydro-1,4-benzodioxin core constitutes a semi-rigid bicyclic system where the fused 1,4-dioxane ring constrains conformational flexibility while maintaining planarity essential for π-stacking interactions with biological targets. This scaffold exhibits remarkable metabolic stability due to ether linkages that resist hydrolytic cleavage, contrasting with more labile ester-containing analogs [1]. Electronic modulation occurs through the electron-donating oxygen atoms, which create an electron-rich aromatic system favoring interactions with complementary enzyme pockets—particularly those accommodating catechol substrates [4]. Positional functionalization at C6 (as in the target amine) demonstrates superior bioactivity versus C2/C3 modifications, evidenced by the 6-acetic acid derivative (compound 4) exhibiting potent anti-inflammatory effects compared to its mediocre C2-regioisomer (compound 5) [1].
Table 1: Biological Significance of Benzodioxane Substitution Patterns
Position | Functional Group | Biological Activity | Reference |
---|---|---|---|
6 | Acetic acid | Potent anti-inflammatory | [1] |
6 | Benzamide | HSF1 pathway inhibition (e.g., CCT251236) | [1] |
6 | Sulfonamide | α-Glucosidase inhibition | [6] |
2 | Acetic acid | Mediocre anti-inflammatory | [1] |
8 | Sulfide/sulfone | Tunable electronic properties | [1] |
Synthetic accessibility enhances this scaffold's utility, as demonstrated by Idris et al.'s efficient six-step route from gallic acid. Key transformations include dibromoethane-mediated cyclization (45% yield) and versatile amidation via acid chloride intermediates (average 43% yield) [1]. The C8 position permits further diversification—sulfide groups undergo controlled oxidation to sulfoxides or sulfones (e.g., compounds 33-34), systematically altering electronic characteristics without scaffold degradation [1]. Such strategic modifications enable precise optimization of target engagement while maintaining metabolic resilience intrinsic to the benzodioxane architecture.
Pyridine incorporation transforms benzodioxanamine bioavailability through dual mechanisms: electronic modulation and enhanced solvation. As a hydrogen bond acceptor, the pyridinyl nitrogen forms directional interactions with enzymatic residues inaccessible to phenyl analogs. Critically, the 4-pyridylmethyl configuration in N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine enables water molecule bridging via its exposed nitrogen lone pair, significantly improving aqueous solubility compared to unsubstituted benzodioxanamines . This vector-specific hydration is evidenced by the commercial development of related compounds like (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine (96% purity, CAS 613656-45-4) as synthetic intermediates for CNS-targeted agents .
Table 2: Pharmacological Impact of Pyridine Variations in Benzodioxane Derivatives
Pyridine Position | Substituent | Biological Target | Molecular Weight (g/mol) | |
---|---|---|---|---|
4-Pyridylmethyl | -NH- linker | Not reported (structural analog) | 268.3 (calculated) | |
2-Pyridyl | Methylamine | α2C adrenergic antagonists | 179.22 | [4] |
Unsubstituted | Aminomethyl | Synthetic precursor | 165.19 | [3] |
Carboxamide | N-Methyl | Biochemical probe | 193.20 |
The protonation state of pyridine nitrogen profoundly influences membrane permeation. At physiological pH, approximately 40% of 4-pyridyl derivatives exist as membrane-impermeable cations, creating pH-dependent absorption kinetics that potentially limit off-target effects [4]. This contrasts with benzodioxane-thiazole hybrids like ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 477554-69-1), where excessive lipophilicity (MW 410.44) restricts aqueous dispersion [5]. Strategic positioning of the pyridine nitrogen thus balances target affinity and pharmacokinetic behavior—a principle exploited in patented α2C antagonists where 3-(methoxymethyl)pyridine variants exhibited optimized blood-brain barrier penetration [4].
The therapeutic evolution of benzodioxin amines progressed from fortuitous discoveries to rational hybridization strategies. Early exploration focused on simplifying natural lignans like silybin (1) and purpurenol (2), leading to unsubstituted 1,4-benzodioxanes with modest bioactivities [1]. The 1990s marked a turning point with the clinical success of doxazosin (3), demonstrating that C6-functionalized benzodioxanes could achieve therapeutic utility for hypertension and benign prostatic hyperplasia [1]. This catalyzed systematic investigation of C6 derivatization, particularly amine functionalities that enabled salt formation for improved formulation.
Table 3: Milestones in Benzodioxinamine Development
Era | Key Compound | Structural Innovation | Therapeutic Application | |
---|---|---|---|---|
Pre-1980s | Silybin (natural product) | Unsubstituted scaffold | Hepatoprotection | [1] |
1990s | Doxazosin | Piperazinyl-quinazoline at C6 | Hypertension/BPH | [1] |
2000s | CCT251236 | Benzodioxane bisamide | HSF1 pathway inhibition (cancer) | [1] |
2000s | Sulfonamide-benzoic acid hybrids | C6-sulfonamide linkage | Enzyme inhibition | [6] |
2010s | α2C antagonists | Pyridinylmethylamine derivatives | CNS disorders | [4] |
The 2000s witnessed scaffold hybridization, exemplified by the discovery of CCT251236 (6), a benzodioxane bisamide probe that inhibited HSF1 signaling in ovarian carcinoma xenografts [1]. Parallel work produced sulfonamide derivatives like 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid (CAS 380195-36-8), designed as enzyme inhibitors through strategic incorporation of ionizable groups [6]. Contemporary innovation focuses on amine-linked heterocycles, particularly pyridyl derivatives synthesized via reductive amination or nucleophilic displacement. Patent US8492549B2 exemplifies this approach, protecting 2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl derivatives as α2C antagonists for CNS disorders [4]. The target compound—N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine—emerges from this lineage, combining the metabolic stability of benzodioxanes with pyridine's target-directing versatility.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: